

A Comprehensive Technical Review of 2-Nonenal Research in Dermatology

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Nonenal

Cat. No.: B1234100

[Get Quote](#)

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Since its identification as a key volatile compound associated with human skin aging, **2-Nonenal** has garnered significant attention within the dermatological research community. This unsaturated aldehyde, a byproduct of lipid peroxidation, is implicated in the characteristic age-related changes in body odor and has demonstrated cytotoxic effects on skin cells. This technical guide provides a comprehensive overview of the history of **2-Nonenal** research in dermatology, detailing its discovery, biochemical origins, analytical methodologies for its detection, and its physiological impact on the skin, particularly on keratinocytes. The guide synthesizes key quantitative data from pivotal studies, outlines detailed experimental protocols, and visualizes the primary biochemical and cellular pathways associated with **2-Nonenal**. This document serves as a thorough resource for professionals engaged in skin aging research and the development of dermatological and cosmetic interventions.

Introduction

The study of volatile organic compounds (VOCs) emitted from human skin has provided valuable insights into physiological and pathological states. Among these, **2-Nonenal** has emerged as a significant biomarker associated with the aging process. First identified in 2001, this molecule is characterized by its unpleasant greasy and grassy odor and its increasing presence on the skin of older individuals.^{[1][2]} Understanding the formation and dermatological

effects of **2-Nonenal** is crucial for the development of products aimed at mitigating age-related skin changes and associated odors.

The Discovery and Correlation with Aging

The seminal work by Haze et al. in 2001 was the first to identify **2-Nonenal** in human body odor and link its presence to aging.^{[1][3]} Their research laid the foundation for subsequent investigations into the biochemical underpinnings of this phenomenon.

Initial Identification

Haze and colleagues analyzed the body odor of subjects ranging from 26 to 75 years of age using headspace gas chromatography/mass spectrometry (GC/MS). Their findings revealed the presence of **2-Nonenal** exclusively in subjects aged 40 and older.^{[1][2][4]} This discovery provided a molecular basis for the long-observed changes in body odor associated with aging.

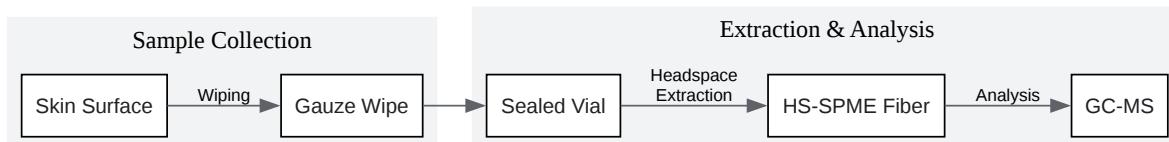
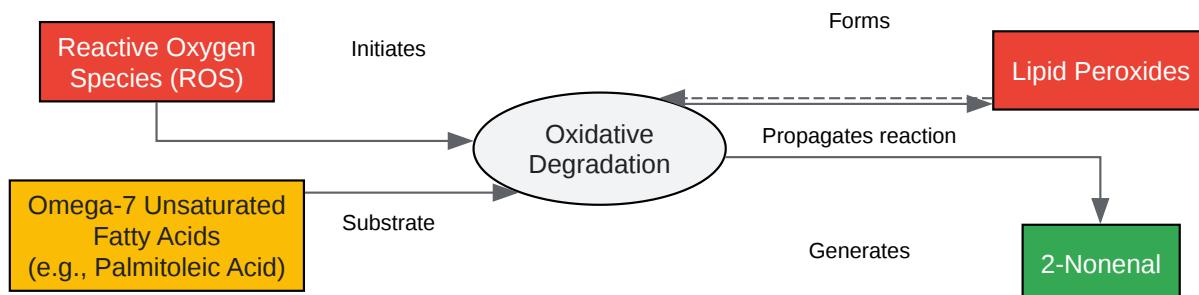
Quantitative Analysis of 2-Nonenal on Skin with Age

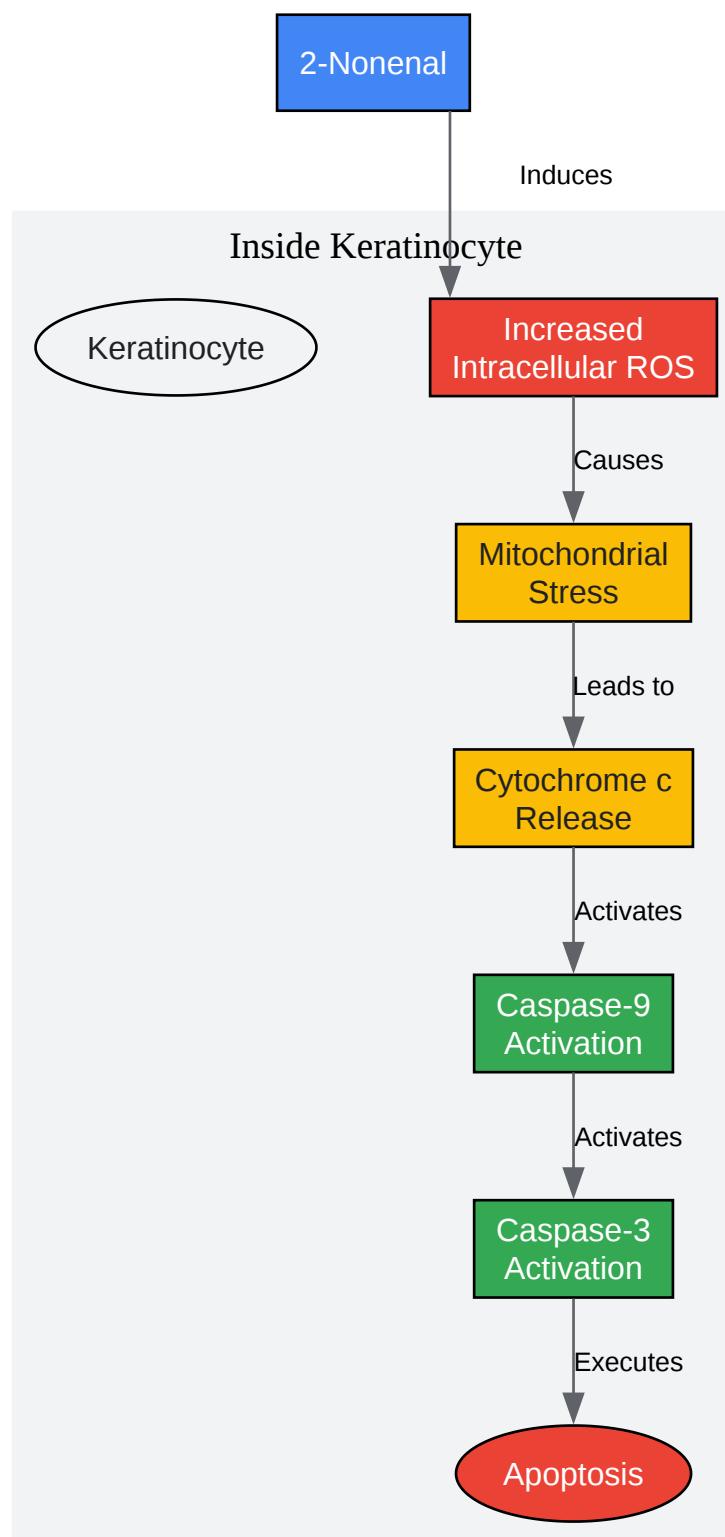
Subsequent studies have sought to quantify the age-related increase in **2-Nonenal** levels. While the initial study by Haze et al. provided qualitative evidence, later research has provided more quantitative data, although specific concentrations can vary based on analytical methodology and sampling location.

Age Group (years)	2-Nonenal Detection	Relative Abundance/Concentration	Reference
26-39	Not Detected	-	[1][3]
40-75	Detected	Tends to increase with age	[1][3]
40-70	Detected	Average concentration of 2.6 parts per million	[4]
30s	Lower	Lower emission flux	[5]
Over 40	Higher	Increased emission flux	[5]

Table 1: Summary of Quantitative Data on **2-Nonenal** Levels and Age

Biochemical Pathway of 2-Nonenal Formation



The formation of **2-Nonenal** is intrinsically linked to the process of lipid peroxidation on the skin's surface. The primary precursors are omega-7 unsaturated fatty acids, which become more prevalent with age.


The Role of Lipid Peroxidation

Reactive oxygen species (ROS) can initiate a chain reaction of lipid peroxidation, targeting polyunsaturated fatty acids in cell membranes and skin surface lipids.^{[6][7]} This process leads to the generation of various byproducts, including aldehydes like **2-Nonenal**.

Precursors: Omega-7 Unsaturated Fatty Acids

Research has demonstrated a positive correlation between the amount of **2-Nonenal** and the levels of omega-7 unsaturated fatty acids and lipid peroxides on the skin.^{[1][3]} As individuals age, the composition of skin surface lipids changes, with an increase in these specific fatty acids, making them more available for oxidative degradation.^[1]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [PDF] 2-Nonenal newly found in human body odor tends to increase with aging. | Semantic Scholar [semanticscholar.org]
- 2. News: Do Older People Have a Different... (The New York Times) - Behind the headlines - NLM [ncbi.nlm.nih.gov]
- 3. 2-Nonenal newly found in human body odor tends to increase with aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of 2-nonenal and diacetyl emanating from human skin surface employing passive flux sampler-GCMS system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accesson.kr [accesson.kr]
- 7. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A Comprehensive Technical Review of 2-Nonenal Research in Dermatology]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1234100#the-history-of-2-nonenal-research-in-dermatology>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com